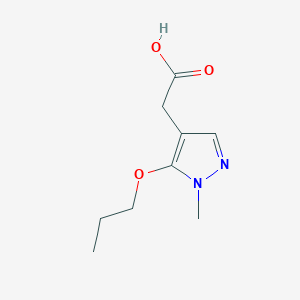
2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a propoxy group at the 5-position and a methyl group at the 1-position of the pyrazole ring, with an acetic acid moiety attached at the 4-position. The compound’s unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions using propyl halides in the presence of a base.
Methylation: The methyl group is introduced at the 1-position through alkylation reactions using methyl iodide or similar reagents.
Acetic Acid Moiety Addition:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propoxy groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the acetic acid moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Reduced pyrazole derivatives, alcohols.
Substitution Products: Various substituted pyrazole derivatives.
科学研究应用
2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 4,5-Dihydro-1H-pyrazole derivatives
Comparison:
- Structural Differences: While similar in the pyrazole core, these compounds differ in the substituents attached to the ring, which can significantly impact their chemical and biological properties.
- Unique Properties: 2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid’s unique combination of substituents imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
2-(1-methyl-5-propoxypyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H14N2O3/c1-3-4-14-9-7(5-8(12)13)6-10-11(9)2/h6H,3-5H2,1-2H3,(H,12,13) |
InChI 键 |
LXNGKHFDZSMGKX-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=NN1C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13005629.png)
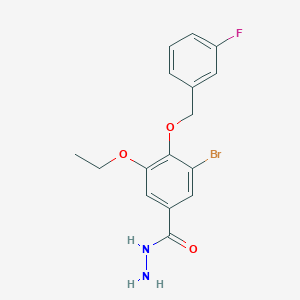
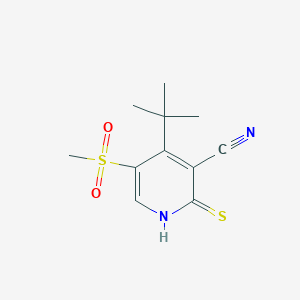
![2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13005650.png)
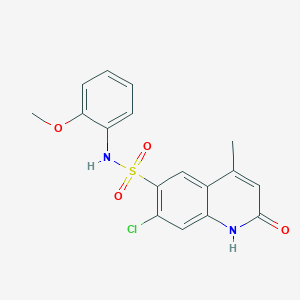

![5-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13005659.png)

![1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B13005677.png)

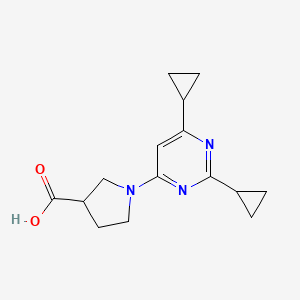
![N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)

![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13005710.png)
